Albendazole sulfoxide-d7 is a deuterated derivative of albendazole sulfoxide, which is the primary active metabolite of albendazole. This compound is characterized by the incorporation of seven deuterium atoms, which enhances its stability and allows for precise tracking in biological studies. The chemical formula for albendazole sulfoxide-d7 is C12H8D7N3O3S, with a molecular weight of approximately 291.4 g/mol. It is primarily used in pharmacokinetic studies and research applications to understand the metabolism and efficacy of albendazole and its derivatives .
As a metabolite of albendazole, albendazole sulfoxide-d7 exhibits significant anthelmintic activity against a variety of parasitic infections. Its mechanism of action involves binding to the β-tubulin of parasites, disrupting microtubule formation, which is essential for cell division and function. This compound has been shown to be effective against nematodes and cestodes, making it valuable in treating conditions such as neurocysticercosis and echinococcosis .
Albendazole sulfoxide-d7 is primarily used in research settings, particularly in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion (ADME) of albendazole. Its unique isotopic labeling allows for enhanced detection and quantification in biological samples, providing insights into drug metabolism pathways and therapeutic efficacy . Additionally, it serves as a reference standard in analytical chemistry for validating methods used to measure albendazole levels in various matrices.
Studies involving albendazole sulfoxide-d7 often focus on its interactions with biological systems. Research has shown that this compound can interact with various enzymes involved in drug metabolism, such as cytochrome P450 isoforms. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing dosing regimens for patients receiving albendazole therapy . Furthermore, its isotopic labeling aids in tracing metabolic pathways and identifying potential metabolites formed during drug processing.
Several compounds are structurally similar to albendazole sulfoxide-d7, including:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Albendazole | High | Anthelmintic | Prodrug converted to active metabolite |
| Ricobendazole | Moderate | Anthelmintic | Enhanced potency against certain parasites |
| Fenbendazole | Moderate | Anthelmintic | Broader spectrum against gastrointestinal parasites |
Albendazole sulfoxide-d7 stands out due to its isotopic labeling, which provides significant advantages in pharmacokinetic research and metabolic studies compared to its non-deuterated counterparts. This unique feature allows for more precise tracking and analysis within biological systems .
Albendazole sulfoxide-d7 represents a deuterated derivative of albendazole sulfoxide, which is the primary active metabolite of albendazole [1]. The compound is characterized by the incorporation of seven deuterium atoms into its structure, specifically on the propyl chain attached to the sulfoxide group [1]. This deuteration enhances the compound's stability and allows for precise tracking in biological studies, making it valuable for pharmacokinetic research and analytical applications [1].
The synthesis of albendazole sulfoxide-d7 typically involves two critical steps: deuterium incorporation into the albendazole structure and subsequent oxidation of the sulfide to sulfoxide [5]. One established approach begins with albendazole as the starting material, which undergoes hydrolysis under alkaline conditions to remove the methyl formate groups, followed by reattachment of deuterated methyl formate groups to create deuterated albendazole [5]. This process creates a foundation for the subsequent oxidation step that forms the sulfoxide group [5].
For the oxidation of the sulfide group to sulfoxide, several chemical pathways have been documented in scientific literature [23]. One effective method involves the use of sodium metaperiodate in glacial acetic acid under low-temperature conditions [23]. This approach has demonstrated high selectivity for sulfoxide formation while minimizing over-oxidation to sulfone, which is crucial for maintaining the desired pharmacological properties of the compound [23]. The reaction typically yields pure product with content exceeding 98% and high yields above 90% [23].
Another viable oxidation pathway employs hydrogen peroxide in acetic acid, which has been described as environmentally friendly, fast, and high-yielding for the conversion of albendazole to albendazole sulfoxide [28]. This method can be adapted for the deuterated variant by carefully controlling reaction conditions to preserve the deuterium atoms while achieving selective oxidation of the sulfide group [28].
The mechanism of sulfoxide formation involves the nucleophilic attack of the sulfide on the oxidizing agent, followed by the formation of a transition state that ultimately yields the sulfoxide [27]. Research has identified multiple pathways for this transformation, including the formation of hydroxysulfuranyl radicals and their reaction with oxygen, supported by product and solvent isotope effects [27]. The specific pathway chosen can significantly impact the stereochemistry of the resulting sulfoxide, which may be relevant for biological activity [27].
The optimization of reaction conditions for the synthesis of albendazole sulfoxide-d7 is critical for achieving high deuterium incorporation, maximizing yield, and ensuring isotopic purity [5]. Each parameter—solvent, catalyst, and temperature—plays a significant role in the efficiency and selectivity of both the deuteration and oxidation processes [5] [10].
The choice of solvent significantly influences both deuterium incorporation and oxidation reactions [9]. For deuterium exchange reactions, polar solvents such as methanol, ethanol, or tetrahydrofuran mixed with heavy water (D2O) have shown effectiveness in facilitating the exchange of hydrogen atoms with deuterium [5]. Research indicates that the solvent polarity affects the rate of deuterium incorporation, with more polar solvents generally promoting faster exchange rates [34].
For the oxidation step, glacial acetic acid has demonstrated excellent results when used with sodium metaperiodate as the oxidizing agent [23]. The acidic environment helps control the oxidation process, preventing over-oxidation to sulfone while maintaining high yields of the sulfoxide product [23]. Alternative solvent systems include deuterated dimethyl sulfoxide (DMSO-d6), which can serve both as a solvent and a deuterium source in certain reaction conditions [9] [34].
Table 1: Effect of Solvent on Deuterium Incorporation and Oxidation Efficiency
| Solvent | Deuterium Incorporation (%) | Oxidation Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol/D2O | 95-98 | 85-90 | 4-8 |
| Ethanol/D2O | 93-96 | 82-88 | 5-9 |
| THF/D2O | 90-95 | 80-85 | 6-10 |
| DMSO-d6 | 97-99 | 88-92 | 3-6 |
| Glacial Acetic Acid | N/A | 90-95 | 2-4 |
The selection of appropriate catalysts is crucial for both the deuteration and oxidation steps [5] [10]. For deuterium incorporation, alkaline catalysts such as sodium hydroxide, potassium hydroxide, or lithium hydroxide have proven effective in facilitating the hydrolysis of albendazole and subsequent deuterium exchange [5]. The molar ratio of the catalyst to substrate significantly affects the reaction efficiency, with optimal ratios typically ranging from 1:0.5:3 to 1:5:3 (compound:deuterated reagent:catalyst) [5].
For the oxidation step, various catalysts have been investigated to enhance the conversion of sulfide to sulfoxide while minimizing further oxidation to sulfone [24]. Research on flavin-containing monooxygenase systems has shown their involvement in the oxidation of albendazole to albendazole sulfoxide through a nicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reaction [24]. This enzymatic pathway provides insights for developing biomimetic catalytic systems that could potentially improve the selectivity and efficiency of the chemical oxidation process [24].
The use of transition metal catalysts, particularly palladium-based systems, has shown promise in facilitating deuterium incorporation under milder conditions [30]. Palladium on carbon (Pd/C) catalysts, when combined with aluminum and D2O, can generate deuterium gas in situ, enabling selective hydrogen-deuterium exchange reactions [30]. This approach offers advantages in terms of safety and environmental considerations compared to methods requiring pressurized deuterium gas [30].
Temperature control is critical for both deuteration and oxidation reactions [10]. For the deuteration step, research indicates that moderate temperatures (10-50°C) are optimal for the hydrolysis of albendazole under alkaline conditions, with reaction times ranging from 4 to 24 hours [5]. Higher temperatures can accelerate the reaction but may lead to undesired side reactions or degradation of the compound [5].
For the oxidation step, low temperatures are generally preferred to ensure selectivity for sulfoxide formation over sulfone [23]. Studies have shown that conducting the oxidation reaction with sodium metaperiodate in glacial acetic acid at low temperatures yields high purity albendazole sulfoxide with minimal contamination by albendazole sulfone [23].
The effect of temperature on deuterium incorporation has been extensively studied, revealing that elevated temperatures can significantly enhance the exchange of hydrogen atoms with deuterium [10]. Research demonstrates that with increasing temperature, the deuterium incorporation content increases noticeably due to two mechanisms: accelerated exchange of hydroxyl groups and improved penetration of deuterium oxide molecules into the molecular structure [10]. However, excessively high temperatures can lead to degradation of the molecular chain, necessitating a careful balance [10].
Table 2: Temperature Effects on Reaction Parameters
| Temperature (°C) | Deuteration Efficiency (%) | Oxidation Selectivity (Sulfoxide:Sulfone) | Reaction Time (h) |
|---|---|---|---|
| 10-20 | 75-85 | 95:5 | 18-24 |
| 20-30 | 85-90 | 93:7 | 12-18 |
| 30-40 | 90-95 | 90:10 | 8-12 |
| 40-50 | 95-98 | 85:15 | 4-8 |
| >50 | 98-99 | <80:20 | 2-4 |
The optimization of these reaction parameters requires a balanced approach, as conditions that favor deuterium incorporation may not necessarily be optimal for the subsequent oxidation step [5] [23]. Therefore, a two-stage process with distinct optimized conditions for each step often yields the best results in terms of deuterium content, yield, and purity of the final albendazole sulfoxide-d7 product [5] [23].
| Parameter | Optimised setting | Rationale | Reference |
|---|---|---|---|
| Stationary phase | Thermo Scientific Hypurity C 18, 50 mm × 4.6 mm, 5 µm | Short bed length delivers sub-3 min run-time while maintaining baseline resolution for the isotopologue pair | 1 |
| Column oven | 40 °C [1] | Minimises back-pressure variability and stabilises retention factor | 1 |
| Mobile phase | Acetonitrile : 2.0 mM ammonium acetate (pH 5.0) = 80 : 20 (v/v) [1] | Provides constant ionic strength and suppresses secondary silanol interactions | 1 |
| Flow rate | 0.50 mL min⁻¹ [1] | Balances efficiency and solvent use | 1 |
| Injection volume | 2 µL [1] | Avoids peak distortion for high-purity reference solutions | 1 |
| Detection wavelength | 290 nm (π-π* band of benzimidazole chromophore) [2] | Specific absorbance maximum reduces baseline noise | 2 |
Albendazole sulfoxide-d7 elutes at 1.28 min, 0.02 min later than the unlabeled analyte because the heavier isotopologue exhibits marginally higher hydrophobic retention [1]. Resolution (USP mode) between the d0 and d7 peaks is 1.1, exceeding the minimum pharmaceutical specification of 1.0 [1].
This procedure affords 88% mean recovery for the sulfoxide isotopologue with relative standard deviation below 5% across five quality-control levels [1].
| Metric | Result | Acceptance criterion | Reference |
|---|---|---|---|
| Linearity range | 3–600 ng mL⁻¹ (r² = 0.998) [1] | r² ≥ 0.995 | 1 |
| Limit of detection | 0.9 ng mL⁻¹ (S/N = 3) [1] | Method-development target ≤1 ng mL⁻¹ | 1 |
| Limit of quantification | 3 ng mL⁻¹ (S/N = 10) [1] | Specified LOQ ≤5 ng mL⁻¹ | 1 |
| Intra-day precision | ≤6% CV at all QC levels [1] | ≤15% CV | 1 |
| Inter-day accuracy | 95–106% of target [1] | 85–115% | 1 |
Electrospray ionisation (positive mode) is preferred because albendazole sulfoxide-d7 contains two protonatable nitrogens; optimum nebuliser gas 50 psi, curtain gas 43 psi, desolvation temperature 450 °C, and ion-spray voltage 2,500 V replicate the conditions validated for the d5 analogue [1].
Systematic product-ion scanning of the [M+H]⁺ m/z 289.1 precursor (expected +7 u over the parent 282.1 ion) identifies a dominant fragment at m/z 245.0, corresponding to neutral propylene loss while retaining four deuterons. A qualifier fragment at m/z 191.0 confirms structural identity by simultaneous loss of the S-propyl-d7 side-chain [3].
| Transition | Collision energy | Dwell time | Justification | Reference |
|---|---|---|---|---|
| 289.1 → 245.0 (quantifier) | 18 eV | 100 ms | Highest abundance, free of matrix interference | 4 |
| 289.1 → 191.0 (qualifier) | 24 eV | 100 ms | Orthogonal cleavage enhances selectivity | 4 |
No cross-talk was observed when unlabeled analyte (m/z 282.1 → 240.0) and Albendazole sulfoxide-d7 were alternately infused, indicating sufficient mass-resolution margin (7 u) to preclude isotopic overlap [1].
| Parameter | Albendazole sulfoxide-d7 | Acceptance limits | Reference |
|---|---|---|---|
| Calibration range | 3–3,000 ng mL⁻¹ (r² = 0.997) [3] | r² ≥ 0.995 | 4 |
| Matrix factor (IS-normalised) | 0.99–1.04 across six plasma sources [1] | 0.85–1.15 | 1 |
| Absolute recovery | 91.6% mean (n = 24) [1] | ≥80% | 1 |
| Carry-over | ≤0.5% of LOQ response [1] | <20% of LOQ | 1 |
| Stability (–70 °C, 139 days) | 97–105% of initial concentration [1] | 85–115% | 1 |
| Parameter | Setting | Reference |
|---|---|---|
| Spectrometer | Bruker Avance 400 MHz | 57 |
| Solvent | Deuterated dimethylsulfoxide | 57 |
| Temperature | 298 K | 57 |
Deuteration of the propyl side-chain in Albendazole sulfoxide-d7 removes the characteristic multiplet envelope between 0.90 ppm and 2.90 ppm that is present in the unlabeled compound [6]. Integration confirms complete absence of those signals, proving ≥95% isotopic incorporation (Table below).
| Chemical shift (δ, ppm) | Multiplicity | Integration d0 | Integration d7 | Assignment | Reference |
|---|---|---|---|---|---|
| 11.87 | singlet | 2 H | 2 H | Two imidazole nitrogens | 57 |
| 7.71 | singlet | 1 H | 1 H | C-4 aromatic proton | 57 |
| 7.57 | doublet (8.2 Hz) | 1 H | 1 H | C-7 aromatic proton | 57 |
| 7.33 | doublet of triplets | 1 H | 1 H | C-6 aromatic proton | 57 |
| 3.79 | singlet | 3 H | 3 H | Methoxy group | 57 |
| 2.88–0.95 | multiplet | 7 H | 0 H | Propyl protons replaced by deuterium | 57 |
| Mass spectrometric isotopic purity | – | – | 93.02% d7 (d0 0.74%) | Certificate conformity | 3 |
The thirteen-carbon spectrum mirrors the unlabeled fingerprint but exhibits a subtle up-field shift (≈0.02 ppm) for the sulfoxide carbon nearest the isotopic substitution, an established secondary isotope effect [6].
Key outcomes